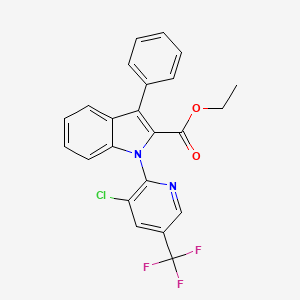

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate

描述

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a pyridine ring, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

属性

IUPAC Name |

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClF3N2O2/c1-2-31-22(30)20-19(14-8-4-3-5-9-14)16-10-6-7-11-18(16)29(20)21-17(24)12-15(13-28-21)23(25,26)27/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDGBGFDGOOHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the indole core. The final step involves esterification with ethyl chloroformate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

化学反应分析

Types of Reactions

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides or ketones.

Reduction: Amines.

Substitution: Substituted indole derivatives.

科学研究应用

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic properties.

作用机制

The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

相似化合物的比较

Similar Compounds

Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Shares the trifluoromethyl and chloro groups but lacks the indole core.

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Contains similar functional groups but has a different core structure

Uniqueness

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate is unique due to its combination of a pyridine ring, an indole core, and a trifluoromethyl group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development in various fields .

生物活性

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₆H₁₆ClF₃N₃O₂

- Molecular Weight : 391.78 g/mol

- CAS Number : 338965-01-8

- Melting Point : 75–77 °C

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable effects:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly Mycobacterium tuberculosis (Mtb). A study synthesized a series of 3-phenyl-1H-indoles and evaluated their antimycobacterial activity. The findings indicated that certain derivatives demonstrated significant inhibition of Mtb growth without cross-resistance to first-line drugs, suggesting a promising avenue for tuberculosis treatment development .

Anticancer Activity

The structure-activity relationship (SAR) studies have shown that the presence of the chloro and trifluoromethyl groups is essential for eliciting antiproliferative activity against cancer cell lines. In vitro assays revealed that the compound could inhibit cell viability in various cancer models, indicating potential as an anticancer agent .

Study on Antimycobacterial Activity

A particular study focused on the synthesis and evaluation of 3-phenyl-1H-indoles against Mtb. The results showed that one of the evaluated compounds exhibited:

- Minimum Inhibitory Concentration (MIC) : Effective at low concentrations.

- Bactericidal Activity : Demonstrated time-dependent kill kinetics, comparable to first-line drugs like rifampicin.

The compound was found to be devoid of apparent toxicity towards mammalian cell lines (HepG2 and Vero), suggesting a favorable safety profile for further development .

| Compound | MIC (µM) | Bactericidal Concentration | Toxicity (CC50) |

|---|---|---|---|

| Compound 3r | 10 | 40 | >30 |

Anticancer Efficacy

Another research effort investigated the anticancer properties of related indole derivatives. The results indicated that compounds with similar structural motifs could effectively inhibit proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like Cl and CF₃ was crucial for enhancing activity .

常见问题

Q. What are the standard synthetic routes for preparing Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate?

The compound can be synthesized via sequential functionalization of an indole scaffold. A common approach involves bromination of the indole core using N-bromosuccinimide (NBS) in THF, followed by Suzuki-Miyaura cross-coupling with a pyridinyl boronic acid derivative (e.g., 6-methoxypyridin-3-yl-boronic acid) using Pd(PPh₃)₄ as a catalyst. Subsequent alkylation with a benzyl halide (e.g., 2-chlorobenzyl bromide) and reduction of the ester group with lithium aluminum hydride (LAH) yields the final product. Purification typically employs flash chromatography and reverse-phase preparative HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- LCMS : Retention time and mass-to-charge ratio (e.g., [M+H]⁺ = 463.0) confirm molecular weight.

- ¹H NMR : Integration and coupling patterns verify substituent positions (e.g., aromatic protons at δ 7.16–7.43 ppm for the indole and pyridine moieties).

- Recrystallization : Use of DMF/acetic acid mixtures ensures high crystallinity and purity .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar chlorinated and trifluoromethylated compounds:

- Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion.

- Work in a fume hood due to potential respiratory irritation.

- First-aid measures include rinsing eyes/skin with water and seeking medical attention if exposed .

Q. How are physicochemical properties like solubility and stability determined?

- Solubility : Tested in common solvents (e.g., DMSO, THF) via UV-Vis spectroscopy or gravimetric analysis.

- Stability : Assessed under varying pH, temperature, and light conditions using HPLC to monitor degradation .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of this compound?

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing the pyridinyl group. Optimizing ligand choice (e.g., PPh₃ vs. XPhos) and reaction conditions (microwave heating at 120°C) improves yield and reduces side products. Catalyst loading as low as 0.1 equiv. Pd(PPh₃)₄ has been reported .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or LCMS data (e.g., unexpected coupling patterns) can arise from rotational isomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.

- X-ray crystallography : Resolves absolute configuration, as seen in ethyl indole carboxylate derivatives .

Q. How do reaction mechanisms explain side-product formation during alkylation?

Competing N- vs. O-alkylation can occur during benzylation. Mechanistic studies using DFT calculations or isotopic labeling (e.g., deuterated benzyl halides) help identify transition states and optimize selectivity. Steric hindrance from the trifluoromethyl group may favor N-alkylation .

Q. What computational methods predict the compound’s reactivity in biological assays?

Density Functional Theory (DFT) calculations evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with target proteins (e.g., kinases) by comparing binding energies of derivatives .

Q. How do purification challenges affect yield in large-scale synthesis?

High lipophilicity due to the trifluoromethyl and chloropyridinyl groups complicates purification. Solutions include:

Q. What role do substituents play in modulating the compound’s stability under acidic conditions?

The electron-withdrawing trifluoromethyl and chloro groups increase resistance to hydrolysis. Stability assays in HCl/NaOH solutions (monitored via HPLC) show slower degradation compared to non-halogenated analogs. Steric protection from the phenyl group further enhances stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。